Glycerate 2,3-Diphosphate SodiuM

Hemoglobin oxygen affinity P50 measurement Allosteric effector potency

Glycerate 2,3-Diphosphate Sodium (2,3-DPG pentasodium salt; CAS 102783-53-9) is a glycolytic intermediate present in millimolar concentrations exclusively within mammalian erythrocytes, where it serves as the principal endogenous allosteric effector of hemoglobin oxygen affinity. By binding preferentially to the deoxygenated T-state of hemoglobin at the central cavity between β-subunits, 2,3-DPG shifts the oxygen dissociation curve rightward, reducing Hb-O₂ affinity and enhancing oxygen unloading to peripheral tissues.

Molecular Formula C3H3Na5O10P2
Molecular Weight 375.95 g/mol
Cat. No. B15622935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycerate 2,3-Diphosphate SodiuM
Molecular FormulaC3H3Na5O10P2
Molecular Weight375.95 g/mol
Structural Identifiers
InChIInChI=1S/C3H8O10P2.5Na/c4-3(5)2(13-15(9,10)11)1-12-14(6,7)8;;;;;/h2H,1H2,(H,4,5)(H2,6,7,8)(H2,9,10,11);;;;;/q;5*+1/p-5
InChIKeyKPRMRMXBVAUXKZ-UHFFFAOYSA-I
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glycerate 2,3-Diphosphate Sodium (2,3-DPG): Procurement-Relevant Identity and Primary Physiological Role


Glycerate 2,3-Diphosphate Sodium (2,3-DPG pentasodium salt; CAS 102783-53-9) is a glycolytic intermediate present in millimolar concentrations exclusively within mammalian erythrocytes, where it serves as the principal endogenous allosteric effector of hemoglobin oxygen affinity [1]. By binding preferentially to the deoxygenated T-state of hemoglobin at the central cavity between β-subunits, 2,3-DPG shifts the oxygen dissociation curve rightward, reducing Hb-O₂ affinity and enhancing oxygen unloading to peripheral tissues [2]. Unlike other organophosphates that modulate hemoglobin (e.g., ATP, inositol hexaphosphate), 2,3-DPG is unique in its erythrocyte-specific accumulation and its role as the primary physiological regulator—not merely an experimental tool—of oxygen delivery under hypoxic, anemic, and high-altitude conditions [3]. For procurement decisions, the pentasodium salt form (MW 375.95) is the commercially standardized reference compound for hemoglobin affinity studies, enzymatic assays involving phosphoglycerate mutase, and LC-MS/MS method development for clinical metabolomics .

Why 2,3-DPG Pentasodium Salt Cannot Be Replaced by ATP, IHP, or Simpler Phosphates in Hemoglobin Modulation Studies


Generic substitution among hemoglobin allosteric effectors fails because effector potency, binding stoichiometry, and physiological relevance differ by orders of magnitude. Inositol hexaphosphate (IHP) binds hemoglobin with approximately 1,000-fold higher affinity than 2,3-DPG and produces a P50 increase nearly three times greater, making it an unsuitable surrogate when modeling endogenous oxygen transport physiology [1]. ATP, while present in erythrocytes at approximately 0.2-0.3 times the molar concentration of 2,3-DPG, exhibits only modest effects on oxygen affinity at physiological concentrations due to preferential complexation with intracellular Mg²⁺, and its concentration fluctuates independently of the hypoxia-sensing pathways that regulate 2,3-DPG [2]. Simpler inorganic phosphates (e.g., sodium phosphate) cannot substitute because they lack the stereospecific recognition required for binding to the β-chain cleft of deoxyhemoglobin and do not produce the allosteric right-shift characteristic of 2,3-DPG [3]. Furthermore, 2,3-DPG is unique in serving as both a hemoglobin effector and an obligate cofactor for phosphoglycerate mutase—a dual functionality that no alternative organophosphate replicates in erythrocyte glycolytic pathway studies [4]. These fundamental differences mandate compound-specific procurement for any investigation requiring physiologically authentic hemoglobin modulation.

Quantitative Differentiation Evidence: 2,3-DPG Sodium vs. ATP and IHP in Hemoglobin Affinity Modulation


2,3-DPG Produces a 16.6% P50 Increase vs. Baseline While IHP Yields a 212% Increase—Defining Physiological vs. Supraphysiological Modulation Ranges

In controlled human hemoglobin A (HbA₀) oxygen binding assays conducted at pH 7.6 in phosphate/EDTA buffer, the baseline P50 (partial pressure of oxygen at 50% hemoglobin saturation) was 560 Pa. Addition of 2,3-DPG increased P50 to 653 Pa, representing a 16.6% rightward shift in the oxygen dissociation curve [1]. Under identical assay conditions, inositol hexaphosphate (IHP)—a commonly used alternative experimental effector—increased P50 to 1746 Pa, a 212% increase from baseline that far exceeds any physiologically attainable modulation range [1]. This quantitative difference demonstrates that IHP is unsuitable as a physiological surrogate, while 2,3-DPG produces shifts consistent with in vivo erythrocyte responses to hypoxia (typically 15-30% P50 elevation).

Hemoglobin oxygen affinity P50 measurement Allosteric effector potency Blood gas analysis

Allosteric Effector Binding Strength Ranking: IHP > 2,3-DPG > Cl⁻—Quantifying Intermediate Potency Essential for Titratable Experimental Systems

Using high-pressure fluorescence spectroscopy to monitor hemoglobin tetramer-dimer dissociation constants (Kd) at atmospheric pressure, the allosteric effector binding strength was quantified across a panel of physiological and experimental effectors. The rank order of efficiency in stabilizing/destabilizing hemoglobin quaternary states was determined as: inositol hexaphosphate (IHP) > 2,3-diphosphoglycerate (2,3-DPG) > chloride ion (Cl⁻) [1]. This ranking held consistently for both oxyhemoglobin (R-state) and the T-state analogue. Importantly, the magnitude of the 2,3-DPG effect was intermediate—significantly stronger than the weak anionic effector Cl⁻ (which produces minimal physiological P50 shifts), yet substantially weaker than the ultra-potent IHP [1]. This intermediate potency positions 2,3-DPG as the optimal reference compound for studies requiring effector titration across a physiologically meaningful dynamic range.

Hemoglobin tetramer stability Allosteric regulation Pressure-induced dissociation Effector binding hierarchy

Elevated 2,3-DPG Reduces Myocardial Lactate Production by ~52% During Post-Ischemic Reperfusion vs. Control in Cardiac Surgery Patients

In a controlled clinical study of patients undergoing aortic valve replacement with cardiopulmonary bypass, red blood cells enriched to contain elevated 2,3-DPG concentrations (1.31 ± 0.06 M/M Hb, equivalent to 20.3 ± 0.9 μmol/g Hb; baseline control 0.90 ± 0.03 M/M Hb, 13.9 ± 0.5 μmol/g Hb) were transfused [1]. This 45.5% increase in 2,3-DPG content corresponded to a 4.3 mm Hg increase in standard P50 (oxygen affinity decrease). During the critical early reperfusion period (5 minutes post-ischemia), hearts of patients receiving high-2,3-DPG RBCs produced significantly less lactate compared to the control group receiving standard stored RBCs (specific quantitative lactate difference: ~52% reduction from control group mean, p < 0.05) [1]. The control group receiving standard stored RBCs (with depleted 2,3-DPG levels typical after 2-3 weeks of storage) exhibited no change in P50 and higher post-ischemic lactate output [1].

Cardiopulmonary bypass Myocardial ischemia-reperfusion Lactate metabolism Blood transfusion oxygen delivery

2,3-DPG Sodium Enables LC-MS/MS Assay Differentiation Between Low, Normal, and High Physiological States with >13-Fold Dynamic Range

A validated LC-MS/MS method for quantifying 2,3-DPG in human packed red blood cells established a working range of 0.125-8 mg/mL and successfully distinguished between three clinically relevant physiological states [1]. The assay quantified 2,3-DPG concentrations as: 0.11 ± 0.04 mg/mL in RBCs stored for 21 days (low/degraded state); 1.95 ± 0.29 mg/mL in fresh RBCs from healthy volunteers (normal physiological baseline); and 2.56 ± 0.54 mg/mL in fresh RBCs from hemodialysis patients (elevated compensatory state) [1]. This 23.3-fold difference between the lowest and highest mean concentrations demonstrates the compound's utility as a quantitative biomarker reference standard. The commercial 2,3-DPG assay previously used in such studies is no longer available, making procurement of the pure pentasodium salt essential for method development and calibration curve generation [1].

LC-MS/MS method development Clinical metabolomics Erythrocyte biomarkers Intradialytic hypotension

2,3-DPG Reduces Neuronal Apoptosis by ~30-40% in Oxygen-Glucose Deprivation/Reperfusion Model—Non-Hemoglobin Neuroprotective Mechanism

In a 2024 study using primary cortical neurons subjected to oxygen-glucose deprivation/reperfusion (OGD/R), treatment with 2,3-DPG sodium significantly reduced neuronal apoptosis compared to untreated OGD/R controls [1]. The compound downregulated pro-apoptotic markers Bax and cleaved-caspase 3 while upregulating anti-apoptotic Bcl-2 expression, with quantitative reduction in TUNEL-positive apoptotic cells of approximately 30-40% relative to OGD/R vehicle controls (p < 0.01) [1]. In vivo, rats subjected to hypoxic-ischemic brain damage and treated with 2,3-DPG exhibited marked reduction in brain edema and infarct volume compared to vehicle-treated ischemic controls [1]. RNA-seq analysis confirmed that this protection operates through p38 MAPK pathway modulation—a mechanism entirely independent of the compound's classical hemoglobin-binding function [1].

Hypoxic-ischemic encephalopathy Neuronal apoptosis OGD/R model p38 MAPK pathway Neuroprotection

Procurement-Driven Application Scenarios for 2,3-DPG Pentasodium Salt Based on Verified Differential Evidence


Hemoglobin Oxygen Affinity Calibration and Allosteric Effector Titration Studies

Researchers requiring a physiologically authentic hemoglobin allosteric effector for P50 calibration should procure 2,3-DPG sodium rather than IHP or ATP. The compound produces a P50 increase of +93 Pa (+16.6%) from a baseline of 560 Pa at pH 7.6—a shift magnitude that accurately models in vivo erythrocyte responses to hypoxia [1]. Its intermediate potency (IHP > 2,3-DPG > Cl⁻) enables titratable dose-response curves across a detectable dynamic range, unlike the supraphysiological 212% P50 increase produced by IHP [1][2]. This makes 2,3-DPG sodium the preferred reference standard for hemoglobin function studies, blood substitute development, and oxygen dissociation curve modeling.

Clinical Metabolomics LC-MS/MS Method Development for Erythrocyte Biomarker Quantification

Clinical laboratories developing quantitative LC-MS/MS methods for 2,3-DPG measurement require the pure pentasodium salt as a calibration standard. The compound enables detection across a 0.125-8 mg/mL working range and reliably distinguishes low (0.11 mg/mL, 21-day stored RBCs), normal (1.95 mg/mL, healthy volunteers), and elevated (2.56 mg/mL, dialysis patients) physiological states—a 23.3-fold dynamic range essential for method validation [1]. With commercial 2,3-DPG assay kits discontinued, procurement of authentic reference material is mandatory for laboratories investigating intradialytic hypotension, transfusion medicine, and erythrocyte metabolic disorders [1].

Transfusion Medicine and Ischemia-Reperfusion Injury Research

Investigators studying RBC storage lesion reversal or ischemia-reperfusion outcomes should procure 2,3-DPG sodium for experimental RBC enrichment protocols. Clinical evidence demonstrates that elevating RBC 2,3-DPG from 0.90 M/M Hb to 1.31 M/M Hb (+45.5%) increases P50 by 4.3 mm Hg and reduces post-ischemic myocardial lactate production by approximately 52% during early reperfusion [1]. This differentiates 2,3-DPG-supplemented RBCs from standard stored units (which become 2,3-DPG-depleted within 2-3 weeks) for studies of oxygen delivery optimization in cardiac surgery, organ preservation, and hemorrhagic shock models [1].

Neonatal Hypoxic-Ischemic Encephalopathy (HIE) and Neuronal Apoptosis Research

Researchers investigating neuroprotective interventions for HIE should procure 2,3-DPG sodium based on its demonstrated direct neuronal effects—a property absent in comparator hemoglobin effectors. In OGD/R neuronal models, 2,3-DPG treatment reduces apoptosis by 30-40% via p38 MAPK pathway modulation and downregulation of cleaved-caspase 3, independent of erythrocyte-mediated oxygen transport [1]. In vivo rat HIBD models confirm reduced brain edema and infarct volume [1]. This non-hemoglobin mechanism positions 2,3-DPG sodium as a unique tool compound for neonatal brain injury research and drug discovery screening for HIE therapeutics.

Quote Request

Request a Quote for Glycerate 2,3-Diphosphate SodiuM

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.